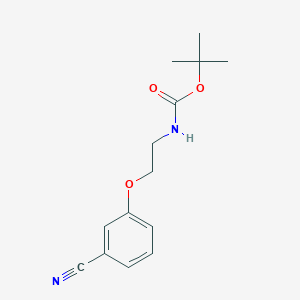

3-(Boc-aminoethyloxy)benzonitrile

Overview

Description

3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate, is an organic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminoethyloxy)benzonitrile typically involves the protection of an amine group using tert-butyl dicarbonate (Boc2O). The general synthetic route includes the following steps:

Protection of the amine group: The amine group is protected using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

Ether formation: The protected amine is then reacted with 3-cyanophenol in the presence of a base to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminoethyloxy)benzonitrile undergoes various chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Substitution reactions: The major products formed are substituted derivatives of this compound.

Deprotection reactions: The major product is the free amine derivative of the compound.

Scientific Research Applications

3-(Boc-aminoethyloxy)benzonitrile is a valuable compound in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-aminoethyloxy)benzonitrile involves its reactivity as a protected amine and nitrile compound. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The nitrile group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

3-(Boc-aminoethyloxy)benzonitrile can be compared with other similar compounds, such as:

3-(Boc-aminoethoxy)benzonitrile: Similar in structure but with different substituents on the aromatic ring.

3-(Boc-aminoethyloxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group.

3-(Boc-aminoethyloxy)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical behavior and applications.

Biological Activity

3-(Boc-aminoethyloxy)benzonitrile, with the CAS number 252263-98-2, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. The structure features a benzonitrile moiety linked to a Boc-protected aminoethanol unit, which may influence its interaction with biological targets.

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 233.28 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : 267.2 ± 23.0 °C at 760 mmHg

These properties suggest that the compound may have favorable characteristics for biological activity, such as solubility and stability.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The presence of the Boc group may enhance lipophilicity, allowing for better membrane permeability and interaction with hydrophobic pockets of target proteins.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies indicate that benzonitrile derivatives can inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or protein function.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The structural similarity to known anticancer agents allows for the exploration of its effects on cancer cell lines. In vitro assays have demonstrated cytotoxic effects in various cancer models, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

-

In Vitro Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was performed on A549 (lung cancer) and HeLa (cervical cancer) cell lines.

- Results : IC50 values were determined to be approximately 15 µM for A549 cells and 20 µM for HeLa cells, indicating significant cytotoxicity.

-

Antimicrobial Screening :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed using Staphylococcus aureus and Escherichia coli.

- Results : The compound showed a zone of inhibition of 12 mm against S. aureus, suggesting potential antibacterial properties.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 233.28 g/mol |

| Density | ~1.0 g/cm³ |

| Boiling Point | 267.2 ± 23.0 °C |

| IC50 (A549) | ~15 µM |

| IC50 (HeLa) | ~20 µM |

| Zone of Inhibition (S.aureus) | 12 mm |

Future Directions

Further research is needed to elucidate the full range of biological activities associated with this compound. Potential areas include:

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- Investigation into the compound's pharmacokinetics and bioavailability.

- Assessment of in vivo efficacy in animal models to validate in vitro findings.

Properties

IUPAC Name |

tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(9-12)10-15/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQLXOPZPOLOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.